2,4-Dimethyl-3-cyclohexenecarboxaldehyde
Description
The exact mass of the compound 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRKEIUNOYYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CCC1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044574 | |
| Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68039-49-6, 68737-61-1 | |
| Record name | Triplal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452GFV2AFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Nomenclature and Isomerism
IUPAC Name
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,4-dimethylcyclohex-3-ene-1-carbaldehyde . nih.govcovalo.comthegoodscentscompany.com
Common Synonyms and Trade Names
This aldehyde is widely known in the fragrance industry under several trade names and synonyms, which often refer to the isomeric mixture.
Trivertal
Trivertal is a common trade name for this fragrance ingredient. vulcanchem.comacs.org It is also referred to as 2,4-ivy carbaldehyde in the fragrance industry. acs.orgnih.gov
Ligustral
Ligustral is another widely used synonym for this compound. scbt.com It is described as an isomeric mixture with a powerful green odor. thegoodscentscompany.comforeverest.net
Vertocitral
The name Vertocitral is associated with this compound, often with descriptors of its strong, fresh, and grassy-green scent profile. covalo.comthegoodscentscompany.comspecialchem.com
Cyclal C
Givaudan markets this ingredient under the name Cyclal C. chemicalbook.comperfumersapprentice.com It is noted for its natural green character that blends well in various fragrance compositions. perfumersapprentice.comgivaudan.com
Lantral
Lantral is another commercial name for this aldehyde, recognized for its strong grassy fragrance. chemicalbook.comchemball.com
Chemical and Physical Properties
The physical and chemical characteristics of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde are fundamental to its application in fragrances. It is a colorless to pale yellow liquid with a distinct odor profile. foreverest.netchemball.com
| Property | Value |
| Molecular Formula | C9H14O chemball.comumi-chem.com |
| Molecular Weight | 138.21 g/mol vulcanchem.comchemicalbook.com |
| Appearance | Colorless to light yellow liquid foreverest.netchemball.com |
| Boiling Point | 196 °C chemicalbook.comperfumersapprentice.comchemball.com |
| Density | 0.933 g/mL at 25 °C chemicalbook.comchemball.com |
| Refractive Index | 1.473 - 1.4765 at 20 °C chemicalbook.comchemicalbook.com |
| Flash Point | 66 - 70 °C perfumersapprentice.comchemball.comscentree.co |
Advanced Spectroscopic and Analytical Research
Gas Chromatography-Mass Spectrometry (GC/MS) in Volatile Organic Compound Analysis
Gas chromatography-mass spectrometry (GC/MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs). nih.gov The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.gov For a compound like 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, which is used as a fragrance ingredient, GC/MS is essential for both quality control and analysis in various matrices. tcichemicals.comchemicalbook.com
The process typically involves introducing a sample into the GC, where it is vaporized. An inert carrier gas moves the vaporized compounds through a heated column containing a stationary phase. nih.gov Separation occurs based on the differential partitioning of compounds between the stationary and mobile phases. nih.gov In the analysis of complex VOC mixtures, thermal desorption units are often interfaced directly with the GC to maximize sample transfer, followed by cryo-focusing to ensure the sample is injected as a narrow band for optimal separation. diva-portal.org As the separated compounds, such as the isomers of this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov GC/MS is considered the "gold standard" for VOC analysis due to its high sensitivity, reproducibility, and ability to identify unknown compounds. nih.gov
Chromatographic Techniques for Isomer Separation
This compound is synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and acrolein, a process that typically yields a mixture of cis- and trans-isomers. chemicalbook.comchemdad.com Separating these geometric isomers is analytically important for characterization and quality control. Gas chromatography is a particularly effective technique for this purpose, especially when employing specialized stationary phases designed to differentiate between subtle structural differences. researchgate.net
The separation of isomers by GC relies on the differences in their physical properties and their interactions with the stationary phase of the column. researchgate.net For cis- and trans-isomers, which often have very similar boiling points, separation on conventional GC phases can be challenging. researchgate.net However, stationary phases with unique selectivity, such as those based on nematic liquid crystals or modified cyclodextrins, can achieve separation. researchgate.netresearchgate.net These phases separate isomers based on molecular shape and rigidity. researchgate.net For example, more linear or planar molecules (often the trans-isomer) can interact more strongly with the ordered structure of a liquid crystal phase and are therefore retained longer in the column than the less linear cis-isomer. researchgate.net Similarly, cyclodextrin-based chiral stationary phases can resolve stereoisomers of structurally similar compounds like dimethylcyclohexanes through inclusion complexation, where one isomer fits better into the cyclodextrin (B1172386) cavity, leading to differential retention times. researchgate.net The choice of the appropriate column and chromatographic conditions is therefore critical to achieving the successful separation of the isomers of this compound. researchgate.net
Table 3: Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 68039-49-6 |
| n-Butylamine | 109-73-9 |
| 1-Butanethiol | 109-79-5 |
| Lysine | 56-87-1 |
| Cysteine | 52-90-4 |
| 2-methyl-1,3-pentadiene | 1118-58-7 |
Structure Activity Relationships Sar and Olfactory Properties
Relationship Between Chemical Structure and Odor
2,4-Dimethyl-3-cyclohexenecarboxaldehyde is primarily valued in the fragrance industry for its strong, natural green, and slightly herbaceous citrus notes. The core of its olfactory character is derived from its specific molecular arrangement: a cyclohexene (B86901) ring substituted with two methyl groups and an aldehyde functional group.
The position of the methyl groups on the cyclohexene ring significantly impacts the odor profile. Altering the substitution pattern can lead to noticeable changes in the perceived scent. For example, the 3,4-dimethyl isomer is reported to lack the characteristic citrus freshness of the 2,4-dimethyl variant, a difference attributed to steric hindrance which can alter the molecule's volatility and its interaction with olfactory receptors. The aldehyde functional group is also crucial to its aromatic character and reactivity.
| Isomer | Approximate Composition | Odor Profile |
|---|---|---|
| 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | ~80% | Strong green aroma |
| 3,5-Dimethyl-3-cyclohexene-1-carboxaldehyde | ~20% | Weaker green aromatic character |
Olfactory Properties of Derivatives
Modifying the structure of this compound through chemical reactions leads to derivatives with a diverse range of olfactory properties. These derivatives can be synthesized to explore new scent profiles and enhance existing fragrance compositions.
Research into the derivatives of this compound has shown that converting the aldehyde group into other functionalities, such as esters, or extending the carbon chain can produce compounds with desirable floral and fruity notes.
A study on the synthesis and olfactory analysis of various derivatives revealed that certain esters and a homologated aldehyde of the parent compound are particularly suitable for inclusion in flowery or fruity fragrance compositions. For instance, the oxidation of the parent aldehyde to its corresponding carboxylic acid, followed by esterification, has yielded esters with distinct hesperidic-fruity and watermelon-like odors. A Wittig reaction, which extends the side chain, has also produced derivatives with interesting scent profiles.
| Derivative Type | Modification | Resulting Olfactory Notes | Potential Application |
|---|---|---|---|
| Esters | Oxidation of aldehyde to carboxylic acid, followed by esterification | Hesperidic-fruity, grapefruit, watermelon, fatty aldehydic | Fruity and floral compositions |
| Homologous Aldehyde | Wittig reaction to extend the side chain, followed by hydrolysis | Flowery or fruity | Floral and fruity compositions |
| Vinylic Esters | Wittig reaction to introduce a double bond in the side chain | Heavy floral | Floral compositions |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated computational approach to understanding the link between a molecule's structure and its biological activity, including its odor. In the realm of fragrance chemistry, QSAR models aim to predict the olfactory properties of a compound based on its physicochemical and structural features, known as molecular descriptors.
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to fragrance molecules, including aldehydes and esters with floral and fruity notes. These studies help in the rational design of new fragrance ingredients.
QSAR models for odor prediction typically involve the following steps:
Data Set Collection: A series of compounds with known odor characteristics (e.g., fruity, floral) and their corresponding perceived intensities are compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Relating to the 3D shape of the molecule.
Electronic: Pertaining to the distribution of electrons.
Physicochemical: Such as logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed odor properties.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Comparative Analysis of Isomers
Odor Differences between Isomers
The commercial mixture consists mainly of two constitutional isomers with distinct odor characteristics. The predominant isomer, 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (approximately 80% of the mixture), possesses a strong green aroma. The minor isomer, 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde (about 20%), exhibits a weaker green aromatic character. This difference highlights how the specific arrangement of the methyl groups on the cyclohexene (B86901) ring influences the perceived scent.
Triplal
"Triplal" is a widely recognized trade name for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde. echemi.comfragranceconservatory.com It is specifically associated with International Flavors & Fragrances (IFF). perfumersapprentice.comchemicalbook.com The name is frequently used in the fragrance industry to refer to this compound, which is valued for its specific olfactory characteristics. fraterworks.com Other similar trade names for the same chemical substance include Ligustral, Cyclal C, and Vertocitral. equinoxaromas.comfragranceconservatory.comchemicalbook.com
2,4-Ivy Carbaldehyde
Another common name for this compound is "2,4-Ivy Carbaldehyde". thegoodscentscompany.com This name is also used within the fragrance industry. acs.org The commercial product can sometimes be a mixture of isomers, including not only 2,4-dimethyl but also 3,5- and 3,6-dimethyl-3-cyclohexenylcarbaldehyde. nih.gov
Stereochemical Considerations
The structural characteristics of this compound give rise to significant stereochemical complexity. The molecule's spatial arrangement is defined by the presence of chiral centers and the potential for cis-trans isomerism, leading to various stereoisomers.
Presence of Chiral Centers
This compound possesses two chiral centers. acs.org A chiral center is a carbon atom attached to four different groups. In this molecule, the carbon atom at position 1 (bonded to the aldehyde group and hydrogen) and the carbon atom at position 4 (bonded to a methyl group and hydrogen) are chiral. The presence of these two centers means that multiple stereoisomers can exist.
Cis-Trans Isomerism
The compound exists as a mixture of cis and trans isomers. echemi.comchemicalbook.com This type of isomerism, also known as geometric isomerism, relates to the spatial orientation of the substituents on the cyclohexene ring. Specifically, it describes the relative positions of the aldehyde group at position 1 and the methyl group at position 4. In the cis isomer, these two groups are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. This structural difference results in distinct molecules with unique properties.
Diastereomeric Ratios in Synthetic Preparations
The commercial synthesis of this compound is typically achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) and acrolein. echemi.comchemicalbook.com This process inherently produces a mixture of stereoisomers. The resulting product is a racemic mixture of cis- and trans-diastereomers, often in an approximate 80:20 ratio. academie-sciences.fr However, the specific ratio can vary; another source indicates that a common manufactured product contains 95% of the two cis enantiomers and 5% of the trans isomers. acs.org
Table of Compound Names
| Systematic Name | Common/Trade Name |
| This compound | Triplal echemi.com |
| This compound | 2,4-Ivy Carbaldehyde thegoodscentscompany.com |
| This compound | Ligustral equinoxaromas.com |
| This compound | Cyclal C perfumersapprentice.com |
| This compound | Vertocitral chemicalbook.com |
| This compound | Trivertal acs.org |
Synthetic Pathways
The construction of the this compound molecule is predominantly achieved through a powerful cycloaddition reaction.
Diels-Alder Reaction
The primary industrial route for synthesizing this compound is the Diels-Alder reaction, a concerted [4+2] cycloaddition. masterorganicchemistry.com This Nobel Prize-winning method is highly efficient for forming six-membered rings. wikipedia.org The reaction typically involves heating the reactants to facilitate the cycloaddition. masterorganicchemistry.com
The specific reactants for this synthesis are 2-methyl-1,3-pentadiene, which serves as the conjugated diene, and acrolein, the dienophile. masterorganicchemistry.com The diene provides a four-pi-electron system, while the aldehyde-containing alkene provides a two-pi-electron system. Their thermal reaction leads to the formation of the cyclohexene ring structure characteristic of the target molecule. masterorganicchemistry.com
| Reactant | Role | Chemical Formula | Structure |
|---|---|---|---|
| 2-methyl-1,3-pentadiene | Diene | C6H10 | CH2=C(CH3)CH=CHCH3 |
| Acrolein | Dienophile | C3H4O | CH2=CHCHO |
The reaction between the unsymmetrical diene (2-methyl-1,3-pentadiene) and the unsymmetrical dienophile (acrolein) can theoretically lead to different isomers, making both regioselectivity and stereocontrol important considerations.
Regioselectivity: In the Diels-Alder reaction, the substitution pattern on the diene directs the orientation of the addition. For dienes with a substituent at the 2-position, such as 2-methyl-1,3-pentadiene, the reaction preferentially yields the "para" adduct (a 1,4-relationship between the diene substituent and the dienophile's electron-withdrawing group). The alternative "meta" adduct (a 1,3-relationship) is generally formed as a minor product. masterorganicchemistry.com Therefore, the formation of this compound is the favored regioisomeric outcome.
Stereocontrol: The Diels-Alder reaction creates two new stereocenters in the product, leading to the possibility of different stereoisomers. The product is typically a mixture of cis and trans isomers. masterorganicchemistry.com This arises from the two possible modes of cycloaddition: endo and exo.
Endo approach: The electron-withdrawing group of the dienophile (the aldehyde group) is oriented towards the developing pi-bond of the diene in the transition state. This is often the kinetically favored pathway.
Exo approach: The electron-withdrawing group points away from the diene system. This product is typically more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.com
The ratio of these stereoisomers can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts, which can enhance selectivity for the endo product. nih.gov
Stepwise Introduction of Functional Groups
While the Diels-Alder reaction is the dominant and industrially established method for producing this compound, alternative multi-step synthetic pathways are not prominently described in scientific literature. The efficiency and atom economy of the cycloaddition route make it the most practical approach. The literature more frequently details the use of this compound as a readily available starting material for the synthesis of more complex molecules, rather than describing its own formation through stepwise methods. nih.gov
Derivatization and Chemical Transformations
The aldehyde functional group in this compound is a key site for further chemical transformations, allowing for the synthesis of a variety of derivatives.
Oxidation Reactions
The aldehyde can be readily oxidized to the corresponding carboxylic acid. A documented method involves treating this compound with silver(I) oxide (Ag₂O) and sodium hydroxide (B78521) (NaOH) in an aqueous solution. This reaction proceeds at room temperature and, after acidification, yields 2,4-Dimethyl-3-cyclohexenecarboxylic acid. nih.gov This carboxylic acid serves as a valuable intermediate for further derivatization, such as esterification to produce various esters. nih.gov
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | 1. Silver(I) oxide (Ag₂O), Sodium hydroxide (NaOH) 2. Acid (e.g., HCl) | 2,4-Dimethyl-3-cyclohexenecarboxylic acid |
Esterification Reactions
The 2,4-dimethyl-3-cyclohexenecarboxylic acid obtained from the oxidation of the parent aldehyde serves as a precursor for the synthesis of various esters. These esterification reactions are crucial for modifying the chemical and olfactory properties of the initial compound.
Attempts to directly esterify 2,4-dimethyl-3-cyclohexenecarboxylic acid using standard acidic conditions, such as the Fischer esterification method, have been reported to be unsuccessful. academie-sciences.fr These conditions can lead to isomerization of the double bond within the cyclohexene ring and the formation of undesired by-products. academie-sciences.fr
To circumvent these issues, milder, neutral conditions are employed. A successful approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). academie-sciences.frorganic-chemistry.org This method allows for the esterification to proceed at room temperature, preserving the integrity of the cyclohexene ring and yielding esters with desirable flowery or fruity scents. academie-sciences.frresearchgate.net
| Carboxylic Acid | Alcohol | Coupling Agent/Catalyst | Ester Product | Yield | Reference |
| 2,4-Dimethyl-3-cyclohexenecarboxylic acid | Ethanol | DCC/DMAP | Ethyl 2,4-dimethyl-3-cyclohexenecarboxylate | 59% | academie-sciences.fr |
| 2,4-Dimethyl-3-cyclohexenecarboxylic acid | Methanol | DCC/DMAP | Methyl 2,4-dimethyl-3-cyclohexenecarboxylate | 55-63% (range for various esters) | academie-sciences.fr |
| 2,4-Dimethyl-3-cyclohexenecarboxylic acid | Pentanol | DCC/DMAP | Pentyl 2,4-dimethyl-3-cyclohexenecarboxylate | 55-63% (range for various esters) | academie-sciences.fr |
| 2,4-Dimethyl-3-cyclohexenecarboxylic acid | Phenylethyl alcohol | DCC/DMAP | Phenylethyl 2,4-dimethyl-3-cyclohexenecarboxylate | 55-63% (range for various esters) | academie-sciences.fr |
Wittig Reactions
The Wittig reaction provides a powerful tool for carbon-carbon bond formation, specifically for the conversion of aldehydes and ketones to alkenes. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction is utilized to introduce unsaturated side chains, further diversifying the molecular structure.
The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) leads to the formation of an alkene where the carbonyl oxygen is replaced by the carbon group from the ylide. researchgate.nettotal-synthesis.com This methodology allows for the extension of the carbon chain and the introduction of various functional groups, depending on the structure of the ylide used. masterorganicchemistry.com For instance, the use of ylides bearing ester functionalities results in the formation of unsaturated esters. researchgate.net
| Aldehyde | Wittig Reagent | Product | Reference |
| This compound | Carbomethoxymethylenetriphenylphosphorane | Methyl 3-(2,4-dimethyl-3-cyclohexenyl)acrylate | researchgate.net |
| This compound | Carboethoxymethylenetriphenylphosphorane | Ethyl 3-(2,4-dimethyl-3-cyclohexenyl)acrylate | researchgate.net |
Grignard Reactions
Grignard reactions are a fundamental class of organometallic reactions that involve the addition of a Grignard reagent (an organomagnesium halide) to a carbonyl group. libretexts.org When this compound is subjected to a Grignard reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol after an acidic workup. youtube.com This alcohol can then be further transformed, for example, by oxidation to a ketone.
The synthesis of ketones from this compound can be achieved through a two-step process involving a Grignard reaction followed by oxidation. researchgate.net In a specific example, the aldehyde is reacted with the Grignard reagent derived from a bromoacetal. researchgate.net The resulting secondary alcohol is then oxidized using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) to yield the corresponding ketone. researchgate.net
| Aldehyde | Grignard Reagent | Intermediate Alcohol | Oxidizing Agent | Ketone Product | Reference |
| This compound | (2-bromoethyl)dioxolane MgBr | 1-(2,4-dimethyl-3-cyclohexenyl)-2-(1,3-dioxolan-2-yl)ethanol | Pyridinium chlorochromate (PCC) | 1-(2,4-dimethyl-3-cyclohexenyl)-2-(1,3-dioxolan-2-yl)ethanone | researchgate.net |
Intramolecular Cyclization
While this compound itself is typically synthesized via a Diels-Alder reaction, its derivatives serve as valuable substrates for intramolecular cyclization reactions, leading to the formation of complex cyclic structures. academie-sciences.frresearchgate.net Research has demonstrated that derivatives of the aldehyde can be transformed into precursors for cyclization. For instance, a ketone derivative, obtained through a Grignard reaction followed by oxidation, can undergo an intramolecular cyclization to yield a pentenone. academie-sciences.frresearchgate.net Similarly, an alcohol derivative can be cyclized to form a lactone. academie-sciences.frresearchgate.net These transformations highlight the utility of the 2,4-dimethyl-3-cyclohexene framework in constructing more elaborate molecular architectures.
Acetalization with Diols (e.g., in Karanal synthesis)
Acetalization is a key reaction of this compound, primarily used for creating fragrance compounds with unique properties. A prominent example is the synthesis of Karanal®, a powerful woody amber odorant. scentree.coscentree.coscentspiracy.com The synthesis involves the direct acetalization of this compound with a specific diol, 2-methyl-2-sec-butyl-1,3-propanediol. google.comgoogle.com
This reaction is typically carried out in a solvent like xylene with an acid catalyst, such as potassium bisulfate. google.com The mixture is heated under reflux to facilitate the condensation reaction, forming the cyclic acetal (B89532) known as Karanal. google.comgoogle.com
Table 1: Synthesis of Karanal via Acetalization
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Condition | Product |
|---|---|---|---|---|---|
| This compound | 2-methyl-2-sec-butyl-1,3-propanediol | Potassium bisulfate | Xylene | Heating under reflux | Karanal |
Catalytic Applications in Organic Synthesis
Beyond its use in fragrance chemistry, this compound is a crucial building block for the synthesis of advanced ligands used in homogeneous catalysis.
Precursor for Stable Cyclic (Alkyl)(amino)carbenes (CAACs)
This compound serves as a key starting material for the synthesis of a class of N-heterocyclic carbenes (NHCs) known as cyclic (alkyl)(amino)carbenes (CAACs). These carbenes are distinguished by having one nitrogen atom of the heterocyclic ring replaced by a quaternary carbon atom, which imparts unique electronic and steric properties. The synthesis of these ligands often begins with the aldehyde, leveraging its cyclohexene backbone to create the spirocyclic structure characteristic of the resulting CAAC.
The CAAC ligands derived from this compound provide significant steric bulk, which is crucial for stabilizing metal centers and influencing the selectivity of catalytic reactions. The 2,4-dimethyl-substituted cyclohexenyl group creates a sterically demanding environment around the carbene carbon that coordinates to the metal. This steric shielding protects the metal center from unwanted side reactions, such as catalyst decomposition, and can control the access of substrates to the active site, thereby enhancing catalytic efficiency and selectivity. The presence of the quaternary carbon alpha to the carbene center is a key feature that differentiates CAACs from traditional NHCs, offering a more pronounced and rigid steric profile.
The unique electronic and steric properties of CAACs make them highly effective ligands for a wide range of transition-metal catalysts. As strong σ-donors and better π-acceptors than many NHCs, they form robust bonds with metals, leading to highly stable and active catalysts. These CAAC-metal complexes have demonstrated exceptional performance in various catalytic transformations, including cross-coupling reactions and olefin metathesis. The specific structure derived from this compound has been instrumental in developing catalysts with improved stability and activity.
Gold(I) Catalyzed Hydroamination
A notable application of CAACs derived from this compound is in gold(I)-catalyzed hydroamination reactions. The hydroamination of internal alkynes with secondary amines is a challenging transformation, but gold(I) complexes featuring these bulky CAAC ligands have proven to be highly efficient catalysts for this process. The strong electron-donating ability of the CAAC ligand enhances the catalytic activity of the gold center, while its steric bulk promotes the desired reaction pathway. Cationic gold(I) complexes bearing these CAAC ligands facilitate the addition of various amines to unactivated alkynes and allenes under mild conditions, affording valuable allylic amines with good yields.
Table 2: Catalytic Application Data
| Ligand Type | Precursor | Metal | Reaction Type | Key Advantage |
|---|---|---|---|---|
| Cyclic (Alkyl)(amino)carbene (CAAC) | This compound | Gold(I) | Hydroamination of alkynes | High efficiency and stability due to ligand's steric and electronic properties |
| Cyclic (Alkyl)(amino)carbene (CAAC) | This compound | Various Transition Metals | Cross-coupling, Olefin Metathesis | Enhanced catalyst stability and selectivity from steric protection |
Synthesis of 1,2-Dihydroquinoline Derivatives
The synthesis of 1,2-dihydroquinolines is typically achieved through various cyclization and condensation reactions. Common strategies include the reaction of anilines with α,β-unsaturated aldehydes or ketones, or intramolecular cyclizations of appropriately substituted aniline (B41778) derivatives. Catalytic methods, often employing transition metals, play a significant role in modern synthetic approaches to these heterocycles. Despite the versatility of these methods, there is no scientific literature detailing the use of this compound as a building block in these synthetic pathways.
Three-Component Synthesis Strategies
Three-component reactions are a powerful tool in organic synthesis for the construction of complex molecules from simple starting materials in a single step. The Povarov reaction, a classic example, involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives. While a variety of aldehydes are utilized in this reaction, the participation of this compound has not been described in the context of synthesizing dihydroquinoline or tetrahydroquinoline structures. Research in this area continues to explore the scope of multicomponent reactions for the synthesis of nitrogen heterocycles, but to date, has not included the aforementioned aldehyde. rsc.org
Applications in Advanced Materials and Catalysis
Role in the Synthesis of Ligands for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern chemical synthesis, utilized in pharmaceutical development and materials science. The performance of a metal catalyst is critically dependent on the organic molecules, known as ligands, that are bonded to the metal center. These ligands modulate the catalyst's electronic and steric properties, influencing its activity, selectivity, and stability.
Nitrogen-containing heterocycles are a prominent class of compounds that serve as ligands in transition-metal catalysis and organocatalysis. frontiersin.org While there is a continuous demand for novel molecular backbones to create diverse ligands, a direct synthetic pathway starting from 2,4-Dimethyl-3-cyclohexenecarboxaldehyde to produce ligands for transition metal catalysis is not described in the reviewed scientific literature.
Theoretically, the aldehyde functional group and the cyclohexene (B86901) ring of this compound could be chemically modified to create structures capable of coordinating with metal centers. For instance, the aldehyde could be converted into an imine or an amine, which are common coordinating groups in ligand design. However, specific research detailing such transformations of this particular compound for the purpose of creating catalytic ligands is not currently available.
Potential in the Synthesis of Quinolines and Nitrogen-Containing Heterocycles
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many biologically active substances and functional materials. nih.govresearchgate.net Numerous synthetic methods exist for the construction of the quinoline (B57606) scaffold, including well-established name reactions like the Skraup, Friedländer, and Doebner–von Miller syntheses, as well as modern transition-metal-catalyzed methods. nih.govorganic-chemistry.org These reactions typically involve the cyclization of anilines with α,β-unsaturated aldehydes or ketones, or similar precursors. nih.gov
A comprehensive review of synthetic routes to quinolines and other nitrogen-containing heterocycles does not indicate the use of this compound as a starting material or key intermediate. nih.govmdpi.comrsc.org The structural framework of this compound does not lend itself directly to the common strategies for quinoline synthesis, which generally build the pyridine (B92270) ring fused to a benzene (B151609) ring. While multi-step reaction sequences could theoretically be devised to convert this aliphatic aldehyde into a suitable precursor, such specific pathways have not been reported in the surveyed literature. Research on the derivatization of this compound has focused on creating new molecules for olfactory applications rather than for the synthesis of complex heterocyclic systems like quinolines. academie-sciences.fr
Future Research Directions
Exploration of New Catalytic Applications
Emerging research has indicated that 2,4-Dimethyl-3-cyclohexenecarboxaldehyde and its derivatives may possess catalytic properties. One study found that the compound can act as an effective and efficient catalyst for the Diels-Alder reaction itself, particularly when the dienophile is an α,β-unsaturated ketone or aldehyde, with notable efficacy in aqueous media. researchgate.net This opens a promising avenue for its application as a metal-free, organocatalyst. Future studies should aim to broaden the scope of these catalytic applications. Research could investigate its efficacy in other types of organic transformations, such as aldol (B89426) condensations, Michael additions, or Baeyer-Villiger oxidations. researchgate.net Exploring the catalytic activity of its various derivatives could also lead to the discovery of new and more efficient catalytic systems for green chemistry applications. researchgate.net
In-depth Mechanistic Studies of Biological Interactions
The primary biological interaction of this compound is with olfactory receptors, which results in its characteristic green and citrus-like scent. However, a deeper understanding of its interactions with other biological systems is necessary. It is known to be a skin sensitizer (B1316253) and may cause an allergic skin reaction. thegoodscentscompany.comnih.gov Furthermore, it is listed as a potential endocrine-disrupting compound. nih.gov
Future research should employ a range of in-vitro and in-silico techniques to elucidate the specific mechanisms behind these effects. This includes:
Receptor Binding Assays: To identify the specific olfactory and other receptors it interacts with and to quantify binding affinities.
Metabolic Studies: To understand how the compound is metabolized in the body and identify any potentially reactive metabolites.
Toxicogenomic Analyses: To investigate changes in gene expression in skin cells and endocrine-responsive tissues following exposure.
These in-depth studies will be crucial for building a comprehensive biological profile of the compound and for informing the design of safer alternatives.
Comprehensive Environmental Fate and Ecotoxicity Studies
Given its widespread use in household and personal care products, understanding the environmental journey and impact of this compound is critical. chemicalbook.comnih.gov Current data indicates that the compound poses a hazard to the aquatic environment. thegoodscentscompany.com
| Ecotoxicity Classification | Category | Hazard Statement |
| Acute aquatic toxicity | Category 2 | H401: Toxic to aquatic life |
| Chronic aquatic toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Data derived from GHS classifications. thegoodscentscompany.com
Comprehensive future research is needed to fully characterize its environmental profile. Drawing parallels from studies on other aldehydes like glutaraldehyde, this research should include: nih.gov
Biodegradation Studies: Determining its rate and extent of degradation in various environmental compartments (freshwater, marine, soil) under both aerobic and anaerobic conditions. nih.gov
Bioaccumulation Potential: Investigating its tendency to accumulate in aquatic organisms. nih.gov
Environmental Partitioning: Studying its movement and persistence in water, soil, and air to predict its environmental distribution. nih.gov
Metabolic Pathways: Identifying the breakdown products formed in the environment. nih.gov
Such studies are essential for conducting thorough environmental risk assessments and ensuring the long-term sustainability of its use.
Design of Safer Analogs with Retained Functional Properties
A forward-looking research direction involves the rational design of novel analogs of this compound. The primary goal is to create new molecules that retain the desirable fresh, green, and citrus olfactory properties while exhibiting an improved safety profile, particularly concerning skin sensitization and potential endocrine disruption. thegoodscentscompany.comnih.gov Research has already shown that derivatives can be synthesized from the parent aldehyde, such as carboxylic acids and esters, to modify its properties. academie-sciences.fr
This research should integrate computational modeling with synthetic chemistry. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the olfactory properties and toxicological endpoints of virtual compounds before they are synthesized. This approach would enable a more targeted and efficient discovery process, focusing on candidates that are predicted to be both effective fragrances and biologically benign.
Q & A
Basic Research Question
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity.
- Waste Disposal : Incinerate in certified facilities to prevent environmental release.
How can researchers optimize synthetic yields of this compound?
Advanced Research Question
Catalyst Screening : Test Lewis acids (e.g., ZnCl) for Diels-Alder precursor cyclization.
Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield.
Solvent Optimization : Use toluene/water biphasic systems to enhance aldehyde stability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
